Cas no 2228384-81-2 (ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate)

ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate structure
2228384-81-2 structure
商品名:ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate
CAS番号:2228384-81-2
MF:C11H14N2O2
メガワット:206.241062641144
CID:6585973
PubChem ID:165624596

ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate
    • 2228384-81-2
    • EN300-1778440
    • インチ: 1S/C11H14N2O2/c1-4-6-7-9-8-13(3)12-10(9)11(14)15-5-2/h1,8H,5-7H2,2-3H3
    • InChIKey: FPIOWTPKIKTMIK-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C(C1C(=CN(C)N=1)CCC#C)=O

計算された属性

  • せいみつぶんしりょう: 206.105527694g/mol
  • どういたいしつりょう: 206.105527694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 269
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 44.1Ų

ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1778440-0.05g
ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate
2228384-81-2
0.05g
$1573.0 2023-09-20
Enamine
EN300-1778440-0.5g
ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate
2228384-81-2
0.5g
$1797.0 2023-09-20
Enamine
EN300-1778440-2.5g
ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate
2228384-81-2
2.5g
$3670.0 2023-09-20
Enamine
EN300-1778440-10.0g
ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate
2228384-81-2
10g
$8049.0 2023-06-03
Enamine
EN300-1778440-10g
ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate
2228384-81-2
10g
$8049.0 2023-09-20
Enamine
EN300-1778440-0.25g
ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate
2228384-81-2
0.25g
$1723.0 2023-09-20
Enamine
EN300-1778440-1.0g
ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate
2228384-81-2
1g
$1872.0 2023-06-03
Enamine
EN300-1778440-5g
ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate
2228384-81-2
5g
$5429.0 2023-09-20
Enamine
EN300-1778440-0.1g
ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate
2228384-81-2
0.1g
$1648.0 2023-09-20
Enamine
EN300-1778440-1g
ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate
2228384-81-2
1g
$1872.0 2023-09-20

ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate 関連文献

ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylateに関する追加情報

Introduction to Ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 2228384-81-2)

Ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate, with the chemical formula C11H11N3O2, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a but-3-ynyl group and a methyl substituent in the pyrazole core makes it a versatile scaffold for further chemical modifications and biological evaluations.

The CAS number 2228384-81-2 provides a unique identifier for this compound, ensuring precise recognition in scientific literature and databases. Its molecular structure incorporates a pyrazole ring, which is a well-known heterocyclic system frequently employed in medicinal chemistry due to its bioactivity and stability. The ethyl ester group at the 3-position and the butenynyl moiety at the 4-position contribute to its reactivity and potential interactions with biological targets.

In recent years, there has been growing interest in pyrazole derivatives as pharmacophores due to their broad spectrum of biological activities. These activities include anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate compound is being explored as a precursor in the synthesis of novel therapeutic agents. Its ability to undergo various chemical transformations, such as cross-coupling reactions, makes it a valuable building block for constructing more complex molecules.

One of the most compelling aspects of this compound is its potential in the development of targeted therapies. The pyrazole core can be modified to enhance binding affinity to specific enzymes or receptors involved in disease pathways. For instance, studies have shown that pyrazole derivatives can interact with enzymes like kinases, which are often overactive in cancer cells. The butenynyl group provides a site for further functionalization, allowing researchers to introduce additional pharmacological motifs that could improve drug efficacy and reduce side effects.

The synthesis of ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate involves multi-step organic reactions that highlight the compound's synthetic versatility. Key steps typically include condensation reactions to form the pyrazole ring, followed by functionalization at the 4-position with a butenynyl group. The introduction of the ethyl ester at the 3-position can be achieved through esterification reactions, which are well-established in synthetic organic chemistry. These steps require careful optimization to ensure high yields and purity.

Recent advancements in catalytic methods have further enhanced the accessibility of this compound. Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, have been employed to introduce various substituents into the pyrazole framework efficiently. These methods not only improve reaction efficiency but also allow for greater control over regioselectivity, which is crucial for designing bioactive molecules.

Beyond its pharmaceutical applications, ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate has shown promise in material science research. Its unique structural features make it a candidate for developing novel polymers or coordination complexes with specific properties. For example, the triple bond in the butenynyl group can participate in metal coordination, leading to materials with enhanced luminescent or magnetic characteristics.

In conclusion, ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 2228384-81-2) represents a fascinating compound with diverse applications in pharmaceuticals and materials science. Its structural features and synthetic accessibility make it an attractive scaffold for further exploration. As research continues to uncover new biological activities and synthetic methodologies, this compound is poised to play an increasingly important role in drug discovery and material innovation.

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